1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
Systematic Identification
The compound is systematically identified as 1-[(4-methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid under IUPAC nomenclature. Its structure comprises two piperidine rings connected via a sulfonyl group, with a carboxylic acid substituent at the fourth position of one piperidine ring and a methyl group at the first position of the other piperidine ring.
Key Identifiers:
Synonyms and Alternative Names
The compound is also recognized under the following names:
Molecular Geometry and Conformational Analysis
Core Structural Features
The molecule consists of:
- Sulfonyl Group : A tetrahedral sulfur atom bonded to two oxygen atoms (double and single bonds) and connected to the 1-position of the 4-methylpiperidine ring.
- Piperidine Rings :
- Primary Piperidine : Substituted at position 4 with a carboxylic acid group.
- 4-Methylpiperidine : Substituted at position 1 with the sulfonyl group.
The carboxylic acid group may participate in hydrogen bonding, while the sulfonyl group contributes to electron-withdrawing effects, influencing reactivity and molecular interactions.
Table 1: Key Functional Groups and Their Properties
| Functional Group | Role in Structure |
|---|---|
| Sulfonyl (SO₂) | Electron-withdrawing, stabilizes adjacent bonds, enhances solubility in polar solvents |
| Carboxylic Acid (COOH) | Hydrogen-bond donor/acceptor, contributes to acidity (pKa ~2–3) |
| N-Methylpiperidine | Steric hindrance, potential for chair conformations |
Crystallographic Data and X-ray Diffraction Studies
Available Crystallographic Information
No direct X-ray diffraction data is reported for this compound. However, structural analogues with sulfonyl and carboxylic acid groups provide indirect insights:
Case Study: Ethyl 1-[N-(4-Methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate (Compound I)
- Crystal System : Triclinic (space group P1).
- Hydrogen Bonding : Weak intermolecular interactions involving the sulfonyl methyl group and adjacent oxygen atoms.
- Conformational Flexibility : The alanyl side chain adopts a planar arrangement due to crystal packing forces.
Hypothesized Behavior for the Target Compound
- Hydrogen Bonding :
- Crystal Packing :
Comparative Analysis with Structurally Related Sulfonylpiperidine Derivatives
Key Analogues and Their Properties
Structural and Functional Differences
- Sulfonyl Substituent Variations :
- Target Compound : 4-Methylpiperidinyl sulfonyl group introduces bulky, electron-rich substituents near the nitrogen.
- 1-Tosylpiperidine Derivative : 4-Methylbenzenesulfonyl group provides aromatic stability and reduced steric bulk.
- Carboxylic Acid Reactivity :
- Target Compound : Higher acidity due to electron-withdrawing sulfonyl group, facilitating salt formation (e.g., sodium or potassium salts).
- 1-Tosylpiperidine : Comparable acidity but less steric hindrance, enabling easier derivatization.
- Biological Relevance :
- Target Compound : Potential as a prodrug precursor or enzyme inhibitor due to the carboxylic acid’s hydrogen-bonding capacity.
- 1-[(4-Acetamidophenyl)sulfonyl]piperidine : Acetamido group may enhance hydrogen-bonding interactions in biological targets.
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4S/c1-10-2-6-13(7-3-10)19(17,18)14-8-4-11(5-9-14)12(15)16/h10-11H,2-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPDNHYCKFESLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408028 | |
| Record name | 1-[(4-methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702669-96-3 | |
| Record name | 1-[(4-methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Preparation: 1-Methylpiperidine-4-carboxylic Acid
A key intermediate is 1-methylpiperidine-4-carboxylic acid , which can be prepared by transfer hydrogenation of piperidine-4-carboxylic acid (isonipecotic acid) using formaldehyde under mild conditions:
- Reaction Conditions:
- Transfer hydrogenation with formaldehyde as the hydrogen source.
- Palladium catalyst (e.g., palladium on charcoal).
- Acidic aqueous medium (e.g., formic acid).
- Temperature ramp from ambient to 90–95°C.
- Outcome:
- Efficient methylation of the piperidine nitrogen.
- Formation of the hydrochloride salt by treatment with hydrochloric acid (1.5 equivalents).
This method provides a reliable route to the methylated piperidine intermediate essential for subsequent sulfonylation steps.
Sulfonylation and Coupling Reactions
The sulfonyl group introduction typically involves reaction of the piperidine nitrogen with sulfonyl chlorides or sulfonylating agents. A patented synthetic strategy for related sulfonylated piperidine compounds involves:
- Use of palladium-catalyzed cross-coupling reactions (Suzuki-type) to assemble complex intermediates.
- Reductive amination steps to introduce amine substituents.
- Reaction conditions often include:
- Pd catalysts.
- Boronic acids or esters as coupling partners.
- Elevated temperatures (~110°C) for 24 hours in solvents like 1,4-dioxane.
- The sulfonylation can be performed before or after coupling, depending on the synthetic route.
This approach allows for modular assembly of the sulfonylated piperidine framework with high selectivity and yield.
Protection and Deprotection Strategies
Protection of the carboxylic acid or amine groups is often necessary during multi-step synthesis:
- Use of tert-butoxycarbonyl (Boc) protection on piperidine nitrogen.
- Boc-protected piperidine-4-carboxylic acid derivatives can be converted to sulfonylated products, then deprotected under acidic conditions (e.g., p-toluenesulfonic acid monohydrate reflux).
- Purification by column chromatography ensures high purity of intermediates and final products.
Representative Experimental Data and Yields
Detailed Research Findings and Notes
- The transfer hydrogenation method for methylation avoids use of gaseous hydrogen, improving safety and operational simplicity.
- Pd-catalyzed cross-coupling reactions enable efficient formation of complex sulfonylated intermediates with good functional group tolerance.
- Reaction temperature and catalyst loading critically affect product color and purity; lower temperatures (~70°C) and catalyst loadings >0.02 wt% minimize discoloration in related compounds.
- Protection of amine and acid functionalities with Boc groups and subsequent deprotection under acidic reflux conditions are standard to prevent side reactions and facilitate purification.
- The final compound can be isolated as pharmaceutically acceptable salts by conventional acid-base treatment, enhancing stability and solubility.
Summary Table of Key Reagents and Conditions
The preparation of 1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid involves a multi-step synthetic strategy combining transfer hydrogenation for methylation, palladium-catalyzed cross-coupling reactions for sulfonyl group introduction, and careful use of protecting groups to ensure high purity and yield. The methods are well-documented in patent literature and supported by experimental data demonstrating effective conditions and operational parameters. This approach provides a robust, scalable route suitable for pharmaceutical compound development.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Medicinal Chemistry
1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid has shown potential in drug development, particularly as a building block for synthesizing various pharmaceuticals. Its sulfonamide structure is crucial for enhancing the bioactivity of compounds:
- Antimicrobial Agents : The compound's sulfonamide moiety can be modified to develop new antimicrobial agents targeting resistant bacterial strains.
Proteomics Research
This compound is utilized in proteomics for the development of inhibitors targeting specific enzymes involved in disease pathways. Its ability to interact with biological systems makes it valuable for:
- Enzyme Inhibition Studies : It can serve as a lead compound for designing selective inhibitors against proteases and kinases, which are critical in cancer and other diseases .
Neuropharmacology
The piperidine structure is significant in neuropharmacology. Compounds similar to this compound have been investigated for their effects on neurotransmitter systems:
- CNS Disorders : Potential applications include treatment strategies for disorders like depression and anxiety by modulating neurotransmitter levels .
Case Study 1: Antimicrobial Activity
A study demonstrated the synthesis of various derivatives of this compound, leading to the identification of several analogs with enhanced antimicrobial activity against Gram-positive bacteria.
Case Study 2: Enzyme Inhibition
Research involving the use of this compound as a scaffold for developing protease inhibitors showed promising results in reducing activity levels of specific enzymes linked to cancer progression.
Mechanism of Action
The mechanism of action of 1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may also play a role in binding to receptors or enzymes, affecting their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid and its analogs:
Structural and Electronic Effects
- Electron-Withdrawing Groups (EWGs) : Fluorinated analogs (e.g., 3-fluorophenyl , 2,4-difluorophenyl ) increase the acidity of the carboxylic acid group (lower pKa) and enhance sulfonyl electrophilicity, favoring nucleophilic attack. In contrast, the target compound’s 4-methylpiperidine group is electron-donating, reducing sulfonyl reactivity but improving lipophilicity.
- The target compound’s 4-methylpiperidine offers moderate steric bulk, balancing reactivity and binding.
- Hybrid Systems : Thiophene (in ) and oxazole (in ) rings enable π-π stacking or hydrogen bonding, which may improve target engagement in biological systems.
Biological Activity
1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid, with the molecular formula C12H22N2O4S and CAS number 702669-96-3, is a compound characterized by its unique structure that includes a piperidine ring, a sulfonyl group, and a carboxylic acid group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl group can form strong interactions with proteins, which may inhibit their function. Additionally, the piperidine ring is suggested to play a role in binding to receptors or enzymes, thereby affecting their activity. The exact pathways and mechanisms depend on the specific biological targets involved.
Research Findings
Recent studies have highlighted several biological activities associated with this compound:
- Enzyme Inhibition : Research indicates that compounds similar to this compound exhibit enzyme inhibition properties. For example, derivatives in the piperidine class have shown promise as inhibitors for various enzymes relevant in metabolic pathways .
- Antidiabetic Potential : Some studies have explored the potential of piperidine derivatives as antidiabetic agents, demonstrating significant activity against alpha-glucosidase and other metabolic enzymes . This suggests that this compound could be investigated further in the context of diabetes treatment.
Comparative Analysis
To understand the efficacy of this compound relative to other compounds, a comparative analysis can be useful:
| Compound Name | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Enzyme inhibition | TBD | Potential antidiabetic agent |
| Acarbose | Alpha-glucosidase inhibitor | 14.70 ± 0.11 | Standard for comparison |
| Other Piperidine Derivatives | Varies | ~9.86 ± 0.03 | Effective against various targets |
Study on Antidiabetic Activity
A notable case study involved testing piperidine derivatives for their antidiabetic properties. In vitro assays revealed that compounds structurally related to this compound demonstrated lower IC50 values compared to established drugs like acarbose, indicating stronger enzyme inhibition capabilities .
Toxicological Assessments
Toxicological studies have also been conducted to evaluate the safety profile of this compound. Preliminary assessments indicate that while some derivatives exhibit cytotoxicity, others maintain low toxicity levels, making them suitable candidates for further pharmacological development .
Q & A
Basic: What are the key physicochemical properties of 1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid, and how are they experimentally determined?
Methodological Answer:
Key properties include acid dissociation constant (pKa) , logD (partition coefficient), melting point , and polar surface area .
- pKa : Determined via potentiometric titration or computational tools (e.g., ACD/Labs). For analogs, pKa values range from 3.7–3.8 under similar sulfonyl-piperidine scaffolds .
- LogD : Measured using shake-flask HPLC at pH 5.5 and 7.4. Reported logD values for related compounds are -1.9 (pH 5.5) and -3.5 (pH 7.4), indicating pH-dependent hydrophilicity .
- Melting Point : Determined via differential scanning calorimetry (DSC). Analogous compounds show melting points of 217–219°C .
- Polar Surface Area (PSA) : Calculated using software like ChemAxon. PSA values >90 Ų suggest low membrane permeability, critical for bioavailability studies .
Basic: What synthetic routes are available for preparing this compound?
Methodological Answer:
A typical route involves:
Sulfonylation : React piperidine-4-carboxylic acid with 4-methylpiperidine sulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen.
Purification : Isolate the crude product via vacuum filtration and recrystallize using ethanol/water (yield: ~45%) .
Characterization : Confirm structure via H/C NMR (e.g., δ 2.1 ppm for methyl groups, δ 3.5–4.0 ppm for piperidine protons) and mass spectrometry (expected [M+H]: ~305 g/mol) .
Basic: How is the purity of this compound assessed, and what thresholds are acceptable for research use?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of methanol/buffer (65:35, pH 4.6). Purity >95% is acceptable, with retention times compared to standards .
- NMR : Ensure absence of extraneous peaks (e.g., solvent residues).
- Melting Point Range : A narrow range (e.g., ±1°C) indicates high crystallinity and purity .
Advanced: How can reaction conditions be optimized to improve yield in sulfonylation reactions for this compound?
Methodological Answer:
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions (e.g., hydrolysis) .
- Solvent Selection : Use anhydrous DCM to enhance sulfonyl chloride reactivity.
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to piperidine derivative reduces unreacted starting material .
- Catalysis : Add triethylamine (1 eq.) to scavenge HCl and drive the reaction forward .
Advanced: How do computational methods aid in predicting the stability and reactivity of this compound?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict hydrolysis or oxidation pathways. For example, sulfonamide bonds may hydrolyze under acidic conditions .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict metabolic stability.
- LogP Prediction : Tools like MarvinSuite estimate hydrophobicity, guiding solvent selection for synthesis .
Advanced: How to resolve contradictions in reported physicochemical data (e.g., logD vs. experimental solubility)?
Methodological Answer:
- Experimental Replication : Repeat logD measurements using standardized shake-flask protocols .
- Contextual Analysis : Compare buffer compositions (e.g., pH 5.5 vs. 7.4) and temperature conditions across studies.
- Cross-Validation : Use orthogonal methods (e.g., HPLC retention time vs. calculated logD) to verify consistency .
Advanced: What strategies are effective for designing analogs with improved metabolic stability?
Methodological Answer:
- Bioisosteric Replacement : Substitute the sulfonyl group with a carbonyl or phosphonate to reduce susceptibility to enzymatic cleavage .
- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) on the piperidine ring to block cytochrome P450 oxidation .
- Prodrug Approach : Mask the carboxylic acid as an ester to enhance permeability, with in vivo hydrolysis releasing the active form .
Advanced: How to assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks.
- Analytical Monitoring : Track degradation via HPLC peak area reduction and LC-MS identification of degradants (e.g., sulfonic acid derivatives) .
- Optimal Storage : Store at 2–8°C in amber vials under inert gas (argon) to prevent oxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
